molecular formula C12H25ClN2O2 B595861 (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride CAS No. 1246643-15-1

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride

Cat. No.: B595861
CAS No.: 1246643-15-1
M. Wt: 264.794
InChI Key: VMAMYHJAFNEBOM-PPHPATTJSA-N
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Description

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dimethylaminomethyl substituent, and a hydrochloride salt form. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the pyrrolidine ring with a dimethylaminomethyl group, often using reagents like formaldehyde and dimethylamine.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidines.

    Deprotection Reactions: The major product is the free amine form of the compound.

    Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway.

Scientific Research Applications

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a tool in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is primarily related to its ability to act as a nucleophile or electrophile in chemical reactions. The dimethylaminomethyl group can participate in nucleophilic substitution reactions, while the Boc-protected amine can be deprotected to reveal a reactive amine group. These properties make it a versatile compound in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    N-Boc-Pyrrolidine: Pyrrolidine with a Boc protecting group.

    N-Methylpyrrolidine: Pyrrolidine with a methyl group attached to the nitrogen.

Uniqueness

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is unique due to the presence of both the Boc protecting group and the dimethylaminomethyl substituent. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Biological Activity

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.

Compound Overview

This compound is characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a dimethylaminomethyl substituent. The hydrochloride form enhances its solubility, making it suitable for various chemical reactions and biological applications .

The synthesis of this compound generally involves the following steps:

  • Formation of the Pyrrolidine Ring : Methods such as the Bohlmann-Rahtz synthesis or Hantzsch dihydropyridine synthesis are employed.
  • Introduction of the Dimethylaminomethyl Group : Alkylation of the pyrrolidine ring occurs using suitable dimethylaminomethylating agents.
  • Protection with Boc Group : The compound is treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid yields the hydrochloride salt form .

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of bioactive compounds. It can act as a precursor for molecules that interact with various biological targets, including enzymes and receptors . The presence of the dimethylaminomethyl group enhances binding affinity and specificity towards these targets.

Applications in Research

  • Pharmaceutical Development : The compound is utilized in synthesizing potential therapeutic agents, particularly in oncology, where it serves as an intermediate for antitumor compounds .
  • Enzyme Inhibition Studies : Research indicates its potential role in studying enzyme inhibitors, contributing to drug discovery efforts .
  • Ligand Development : It has been investigated for developing receptor ligands, enhancing understanding of receptor-ligand interactions .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • Antitumor Activity : A patent describes its use in synthesizing compounds that exhibit antitumor properties, indicating its significance in cancer therapy .
  • Synthetic Pathways : Research has demonstrated various synthetic routes leading to derivatives of this compound, showcasing its versatility in creating diverse chemical entities .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Relevance
PyrrolidineSimple five-membered nitrogen-containing ringBasic structure for various derivatives
N-MethylpyrrolidineMethyl group attached to nitrogenEnhanced basicity
N-Boc-PyrrolidinePyrrolidine with Boc protecting groupStability in synthetic reactions
This compoundPyrrolidine with Boc group and dimethylaminomethyl substituentEnhanced solubility and biological activity

Properties

IUPAC Name

tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAMYHJAFNEBOM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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